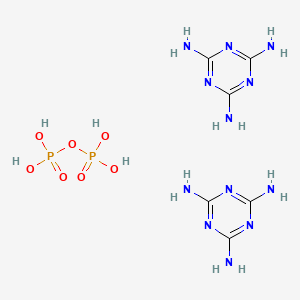
Einecs 236-860-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 236-860-0, also known as diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), is a chemical substance with the molecular formula C3H6N6.1/2H4O7P2 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), involves the reaction of diphosphoric acid with 1,3,5-triazine-2,4,6-triamine. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also include purification steps such as crystallization or filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to understand its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), include:
Melamine pyrophosphate: Another compound containing triazine and phosphate groups.
Ammonium polyphosphate: A related compound used in similar applications.
Uniqueness
What sets diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), apart is its specific combination of diphosphoric acid and triazine, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
13518-93-9 |
|---|---|
Molecular Formula |
C6H16N12O7P2 |
Molecular Weight |
430.22 g/mol |
IUPAC Name |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.H4O7P2/c2*4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h2*(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) |
InChI Key |
CZQYVJUCYIRDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



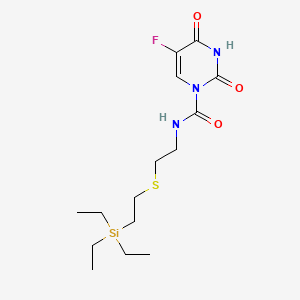
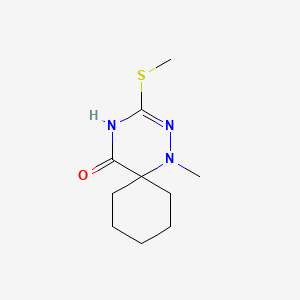
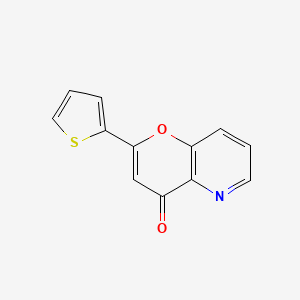
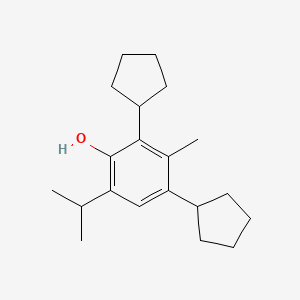
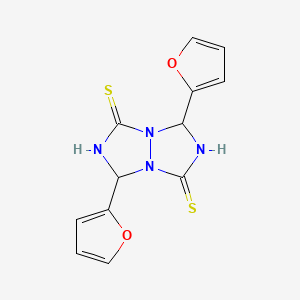
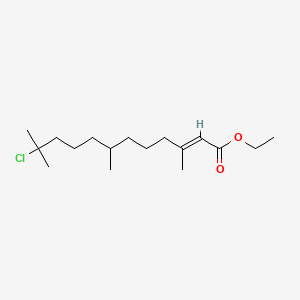
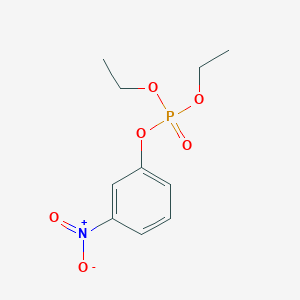
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
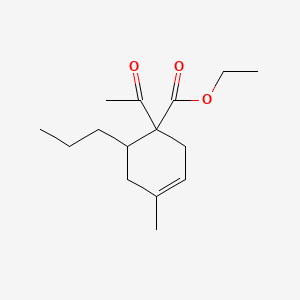
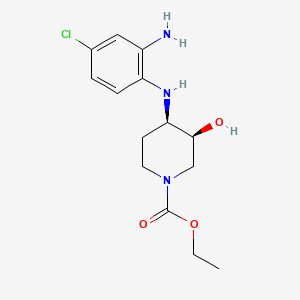
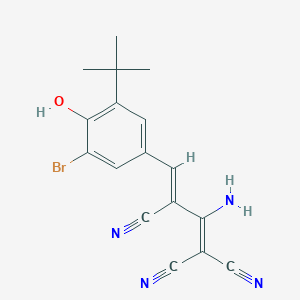
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

